molecular formula C32H46N2O9 B11932871 Fmoc-NH-PEG5-NH-Boc

Fmoc-NH-PEG5-NH-Boc

Cat. No.: B11932871
M. Wt: 602.7 g/mol
InChI Key: YRDZGKYARDULIJ-UHFFFAOYSA-N
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Description

Fmoc-NH-PEG5-NH-Boc: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound consists of a PEG chain with five ethylene glycol units, flanked by a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The synthesis begins with the protection of the amino group using the Fmoc group. This is typically achieved by reacting the amine with Fmoc-chloride in the presence of a base such as triethylamine.

    PEGylation: The protected amine is then reacted with a PEG chain containing five ethylene glycol units. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Boc Protection: Finally, the terminal amino group of the PEGylated compound is protected using the Boc group. .

Industrial Production Methods: Industrial production of Fmoc-NH-PEG5-NH-Boc involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism: Fmoc-NH-PEG5-NH-Boc acts as a linker in PROTAC molecules. PROTACs contain two ligands connected by a linker; one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C32H46N2O9

Molecular Weight

602.7 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C32H46N2O9/c1-32(2,3)43-31(36)34-13-15-38-17-19-40-21-23-41-22-20-39-18-16-37-14-12-33-30(35)42-24-29-27-10-6-4-8-25(27)26-9-5-7-11-28(26)29/h4-11,29H,12-24H2,1-3H3,(H,33,35)(H,34,36)

InChI Key

YRDZGKYARDULIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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